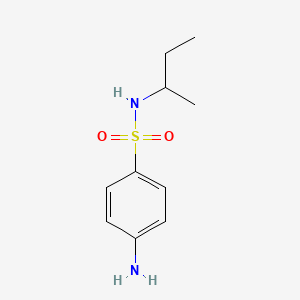![molecular formula C14H22N2 B1335474 2-[(5-Ethylpyridin-2-yl)methyl]azepane CAS No. 881039-99-2](/img/structure/B1335474.png)
2-[(5-Ethylpyridin-2-yl)methyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Ethylpyridin-2-yl)methyl]azepane is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol This compound features a seven-membered azepane ring substituted with a 5-ethylpyridin-2-ylmethyl group
Preparation Methods
The synthesis of 2-[(5-Ethylpyridin-2-yl)methyl]azepane typically involves the reaction of 5-ethyl-2-methylpyridine with azepane under specific conditions. One common method involves the use of a base catalyst such as sodium hydroxide in the presence of an organic solvent like ether . The reaction proceeds through nucleophilic substitution, where the azepane ring is introduced to the pyridine derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-[(5-Ethylpyridin-2-yl)methyl]azepane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be modified with different substituents using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction results in fully saturated compounds.
Scientific Research Applications
2-[(5-Ethylpyridin-2-yl)methyl]azepane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It serves as a catalyst and solvent in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-Ethylpyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2-[(5-Ethylpyridin-2-yl)methyl]azepane can be compared with other similar compounds such as:
5-Ethyl-2-methylpyridine: This compound is a precursor in the synthesis of this compound and shares similar structural features.
2-Methyl-5-ethylpyridine: Another isomeric pyridine with comparable properties and applications.
Nicotinic acid derivatives: These compounds are related through oxidation reactions and have significant biological importance.
The uniqueness of this compound lies in its azepane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(5-ethylpyridin-2-yl)methyl]azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-12-7-8-14(16-11-12)10-13-6-4-3-5-9-15-13/h7-8,11,13,15H,2-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYYPJVDPIYCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405843 |
Source


|
| Record name | 2-[(5-ethylpyridin-2-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881039-99-2 |
Source


|
| Record name | 2-[(5-ethylpyridin-2-yl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
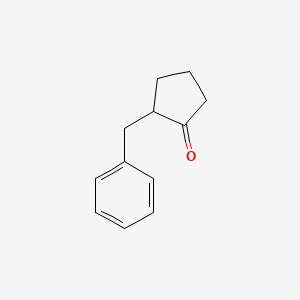

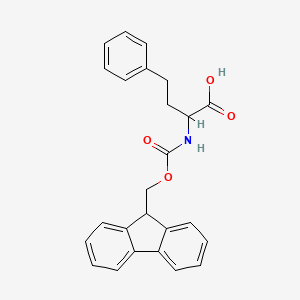

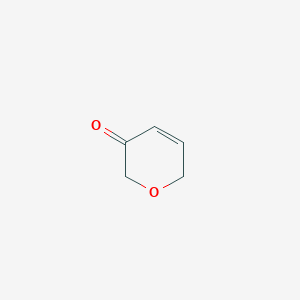
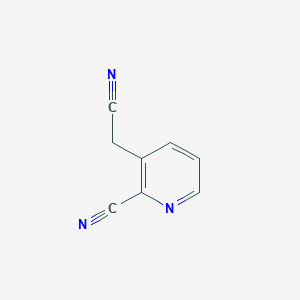
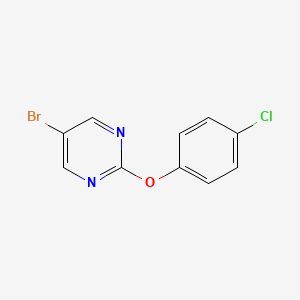
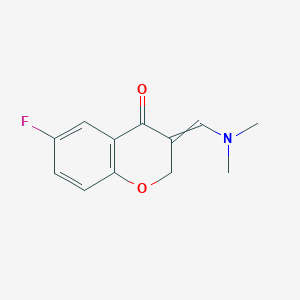
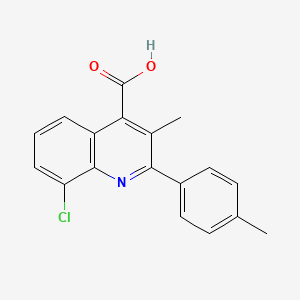
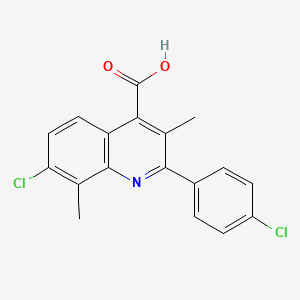

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)

